molecular formula C16H23N3O3 B3015029 1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894012-93-2

1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No.: B3015029
CAS No.: 894012-93-2
M. Wt: 305.378
InChI Key: VNTKIOAZSLNDQC-UHFFFAOYSA-N
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Description

1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the p-tolyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Urea formation: The final step involves the reaction of an amine with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Lacks the hydroxyethyl group.

    1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Has a phenyl group instead of a p-tolyl group.

Uniqueness

1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is unique due to the presence of both the hydroxyethyl and p-tolyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-ethyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-3-18(8-9-20)16(22)17-13-10-15(21)19(11-13)14-6-4-12(2)5-7-14/h4-7,13,20H,3,8-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTKIOAZSLNDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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